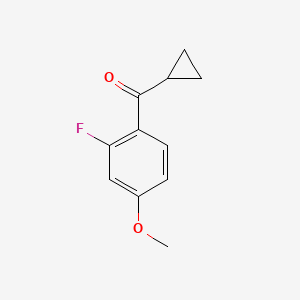

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-8-4-5-9(10(12)6-8)11(13)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRXMYOZLIJVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 2-fluoro-4-methoxybenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the methoxy or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding properties. The fluoro and methoxy substituents can influence the compound’s electronic properties, further modulating its interactions with molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous cyclopropyl aryl ketones:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| Cyclopropyl-(2-fluoro-4-methylphenyl)methanone | 2-fluoro, 4-methyl on benzene ring | C₁₁H₁₁FO | ~178.21 (calc.) | Enhanced lipophilicity due to methyl group; potential intermediate in drug synthesis | |

| (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone | Pyridine ring with 5-amino, 2-chloro substituents | C₉H₈ClFN₂O | 196.63 | 97% purity; lab use for bioactive molecule research | |

| Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone | Spirocyclic diaza structure | C₁₁H₁₈N₂O | 194.27 | High purity (≥98%); API intermediate in pharmaceuticals | |

| 4-Bromo-2-(trifluoromethyl)phenylmethanone | 4-bromo, 2-CF₃ on benzene ring | C₁₁H₈BrF₃O | 293.08 | Halogen bonding potential; high molecular weight for stability studies | |

| Cyclopropyl(4-fluoro-3-methylphenyl)methanone | 4-fluoro, 3-methyl on benzene ring | C₁₁H₁₁FO | ~178.21 (calc.) | Altered steric effects due to substituent positions |

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Withdrawing Groups :

- The 4-methoxy group in the target compound is strongly electron-donating, increasing aromatic ring electron density compared to 4-methyl () or 4-bromo (). This enhances solubility in polar solvents and may influence reactivity in electrophilic substitutions.

- 2-Fluoro substituents (common in , and target compound) reduce ring basicity and improve metabolic stability via steric and electronic effects.

Heterocyclic vs. Benzene Rings :

Spirocyclic Systems :

Molecular Weight and Purity Considerations

- Higher molecular weight analogs like 4-bromo-2-(trifluoromethyl)phenylmethanone (293.08 g/mol) may face challenges in bioavailability compared to lighter compounds (e.g., ~178 g/mol for and ).

- Purity levels (e.g., 97–98% in and ) indicate suitability for high-precision applications like API intermediates or bioactive screening.

Biological Activity

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a cyclopropyl ring, a methanone functional group, and a substituted phenyl moiety, this compound exhibits distinct chemical properties that may influence its pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F O2, with a molecular weight of 220.23 g/mol. The compound's structure includes:

- Cyclopropyl Group : Contributes to conformational rigidity.

- Methanone Functional Group : Enhances reactivity.

- Substituted Phenyl Moiety : Contains both fluorine and methoxy groups, which influence electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial in inflammation processes. In vitro studies have demonstrated significant inhibition of nitric oxide production in macrophage cell lines, indicating potential therapeutic applications in treating inflammatory diseases .

- Antitumor Potential : Similar cyclopropyl ketones have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Case studies suggest that derivatives of this compound could effectively target tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antibacterial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) analyses reveal that modifications on the phenolic ring can enhance antibacterial efficacy .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Biological Targets : The compound's structure allows it to engage with specific proteins involved in inflammatory and cancer pathways. Investigations into binding affinities can elucidate its mechanism of action .

- Enhanced Lipophilicity and Metabolic Stability : The presence of fluorine atoms enhances the compound's lipophilicity, improving its bioavailability and efficacy in biological systems .

- Conformational Rigidity : The cyclopropyl group imposes rigidity on the molecule, potentially affecting its binding to enzymes or receptors involved in disease mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of aryl-cyclopropyl methanones often involves fluorination and cyclopropane ring formation. A validated approach includes fluorinating precursors like 4-(cyclopropylcarbonyl)nitrobenzene using [18F]-KF with Kryptofix 2.2.2 as a phase-transfer catalyst, followed by acid hydrolysis to stabilize the cyclopropyl group . Yield optimization requires strict control of reaction temperature (e.g., 80–100°C for fluorination) and stoichiometric ratios (e.g., 1:1.2 substrate-to-fluorinating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can the structural conformation of this compound be characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving dihedral angles between the cyclopropane ring and substituted phenyl groups. For related compounds, SC-XRD revealed dihedral angles of 47.6°–63.9° between cyclopropane and fluorophenyl rings, with C–H⋯F short contacts influencing molecular packing . Key parameters include:

- Data-to-parameter ratio : ≥18.5

- R factor : <0.05 (indicative of high precision)

- Thermal displacement parameters : Analyze anisotropic displacement ellipsoids to confirm rigidity of the cyclopropane ring.

Advanced Research Questions

Q. What role does the cyclopropyl group play in modulating metabolic stability and target affinity for this compound?

- Methodological Answer : Cyclopropane rings enhance metabolic stability by restricting rotational freedom, reducing susceptibility to cytochrome P450 oxidation. In vitro assays (e.g., human liver microsomes) quantify metabolic half-life (t₁/₂) by monitoring parent compound depletion via LC-MS. For receptor affinity, competitive binding assays (e.g., radioligand displacement) using HEK293 cells expressing target receptors (e.g., GPCRs) can measure IC₅₀ values. The 2-fluoro and 4-methoxy substituents further modulate electronic effects, increasing lipophilicity (logP) and blood-brain barrier permeability, as predicted by computational models like Schrödinger’s QikProp .

Q. How do electronic effects of the 2-fluoro and 4-methoxy substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The 2-fluoro group acts as a meta-directing electron-withdrawing group, while the 4-methoxy group is a para-directing electron donor. Reactivity in NAS can be assessed via Hammett substituent constants (σₘ for F: +0.34; σₚ for OMe: -0.27). Kinetic studies using ¹⁹F NMR to monitor reaction rates with nucleophiles (e.g., amines) in polar aprotic solvents (e.g., DMF) reveal activation barriers. Computational DFT studies (e.g., Gaussian 16) can map electrostatic potential surfaces to predict reactive sites .

Q. What strategies are effective in resolving contradictions in biological activity data for structurally similar cyclopropyl methanones?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).

- Dose-response validation : Perform triplicate EC₅₀/IC₅₀ measurements with statistical rigor (p < 0.05, ANOVA).

- Structural analogs : Compare activity of derivatives (e.g., 4-fluoro vs. 2-fluoro isomers) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.